Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine
Overview
Description
Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The atom at the point where the rings meet is called the spiroatom, usually a quaternary carbon atom . Spiro compounds are named by prefixing the compound with the word ‘spiro’ followed by a pair of numbers in square brackets. These numbers represent the number of atoms in the smallest rings linked by the spiro atom .
Synthesis Analysis
The synthesis of spiro compounds often involves creating the spiroatom and forming the two rings . For example, one study described the synthesis of a set of spiro compounds through a Parham cyclization of 1-bromo-2-(2-bromoethyl)benzene with the mono ketal of cyclohexane-1,3-dione . This reaction led to the formation of the spirocyclic framework .Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings that meet at a single atom . This structure is three-dimensional, with the shared sp3-carbon atom positioning the planes of the two rings orthogonally .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can vary widely depending on the specific compound and the conditions . For example, the study mentioned earlier described a reductive amination of a ketone to provide secondary amines, which were then methylated to afford tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro compounds depend on their specific structure . For example, the ChemSpider entries for similar compounds list properties such as molecular formula, average mass, and monoisotopic mass .Scientific Research Applications
1. Synthesis and Chiroptical Properties of Spiro Compounds
- Summary : The synthesis of chiral 1′H-spiro[1,3-benzodioxole-2,12′-[6′,10′]methanocyclooct[b]indole] 3, a fused polycyclic structure derived from bicyclo[3.3.1]nonane, was accomplished via the Fisher indolization reaction .
- Methods : Enantiomers of this structure were obtained by chiral HPLC enantiomer separation on a swollen microcrystalline triacetylcellulose column .
- Results : The study demonstrates that semiempirical rules should be applied cautiously to the determination of the absolute configuration of molecules containing several chromophores .
2. Synthesis of Spirocyclic Cephalosporin Analogues
- Summary : Spiro compounds provide attractive targets in drug discovery due to their inherent three-dimensional structures, which enhance protein interactions, aid solubility and facilitate molecular modelling .
- Methods : A novel method for the generation of spiro-cephalosporin compounds through a Michael-type addition to the dihydrothiazine ring was reported . Coupling of a range of catechols is achieved under mildly basic conditions (K2CO3, DMF), giving the stereoselective formation of spiro-cephalosporins .
- Results : The method resulted in the formation of spiro-cephalosporins in moderate to good yields (28−65%) .
3. Optoelectronic Applications
- Summary : Molecules with spiro-linked π-conjugated structures have attracted considerable attention in the realm of organic functional materials due to their advantageous structural features .
- Methods : In this review, synthetic methodologies utilized to create spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks are summarized .
- Results : These spiro molecules have diverse applications in the field of photovoltaics .
4. Applications in Smart Material Production, Molecular Electronics, and Nanomachinery
- Summary : Spiropyrans have shown potential in various fields such as smart material production, molecular electronics, and nanomachinery .
- Methods : The specific methods of application or experimental procedures would depend on the specific use case and are not detailed in the source .
- Results : The outcomes obtained would also depend on the specific use case .
5. Nomenclature, Synthesis and Applications of Spirocyclic Compounds
- Summary : This comprehensive book introduces spiro compounds, presents the most common, new, and diverse synthetic methodologies, and explores the applications of spiro compounds .
- Methods : The specific methods of application or experimental procedures would depend on the specific use case and are not detailed in the source .
- Results : The outcomes obtained would also depend on the specific use case .
6. A Route to Carbon-sp3 Bridging Spiro-Molecules
- Summary : Molecules with spiro-linked π-conjugated structures have attracted considerable attention in the realm of organic functional materials due to their advantageous structural features .
- Methods : In this review, synthetic methodologies utilized to create spiro molecules encompassing cyclopentane, cyclohexane, and cycloheptane frameworks are summarized .
- Results : These spiro molecules have diverse applications in the field of photovoltaics .
Future Directions
properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUHEEOHWIVGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244900 | |
Record name | Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine | |
CAS RN |
64179-41-5 | |
Record name | Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64179-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[1,3-benzodioxole-2,1′-cyclohexan]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[1,3-dioxaindane-2,1'-cyclohexane]-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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